![molecular formula C23H36O2 B14081845 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol is a complex organic compound belonging to the class of monoterpenoids This compound is characterized by its unique structure, which includes a benzene ring substituted with a heptyl group and a hydroxyl group, as well as a dimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol typically involves multiple steps, starting from simpler organic molecules. . The final step usually involves the hydroxylation of the benzene ring to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the dimethylocta-dienyl side chain can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(3,7-dimethylocta-2,6-dienyl)-: A similar monoterpenoid with a phenol group instead of the heptylbenzene structure.
(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate: Another related compound with a palmitate ester instead of the benzene ring.
Uniqueness
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H36O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol |
InChI |
InChI=1S/C23H36O2/c1-5-6-7-8-9-13-20-16-22(24)21(23(25)17-20)15-14-19(4)12-10-11-18(2)3/h11,14,16-17,24-25H,5-10,12-13,15H2,1-4H3/b19-14+ |
InChI Key |
DAOBMYOFOPZVGI-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


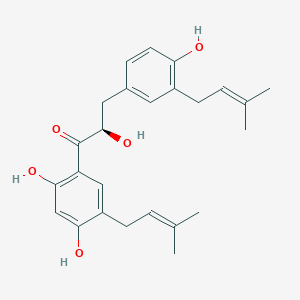
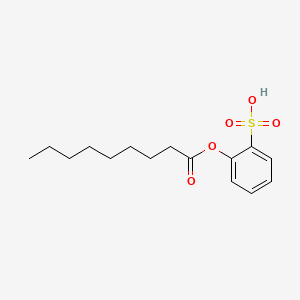
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)

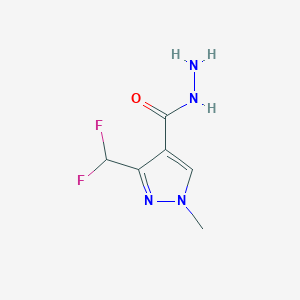
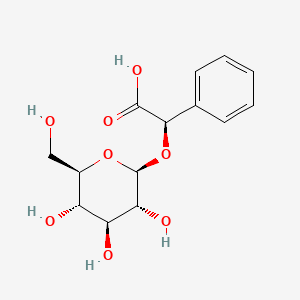
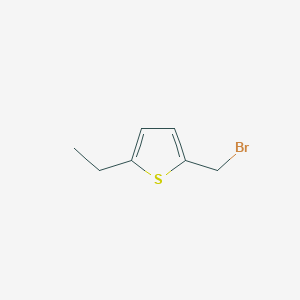
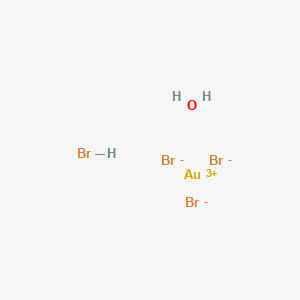
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
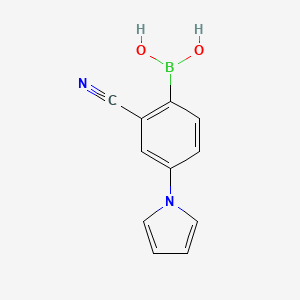
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
